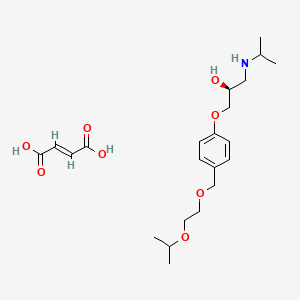
N-(2-methoxyethyl)-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
Descripción general
Descripción
N-(2-methoxyethyl)-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, also known as MeOPP, is an organic compound with a wide range of applications in scientific research. It is a derivative of pyrazole and piperidine and is used in a variety of laboratory experiments due to its unique properties. MeOPP is a versatile compound that can be used for a variety of purposes, from biochemical experiments to drug development.
Aplicaciones Científicas De Investigación
Radiochemical Synthesis and Imaging
- PET Radiotracer Development : N-(2-methoxyethyl)-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide derivatives have been explored in the synthesis of PET (Positron Emission Tomography) radiotracers for studying CB1 cannabinoid receptors in the brain. For example, the synthesis of N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide demonstrated the feasibility of nucleophilic displacement in the 4-bromopyrazole ring with [18F]fluoride, producing compounds with potential for PET imaging of CB1 receptors (Katoch-Rouse & Horti, 2003).
Molecular Interaction Studies
- CB1 Cannabinoid Receptor Antagonism : The compound has been studied for its molecular interaction with the CB1 cannabinoid receptor. It was found to be a potent and selective antagonist, with conformational analyses and 3D-QSAR models suggesting its distinct electrostatic character and spatial orientation suitable for receptor binding (Shim et al., 2002).
Synthesis and Structural Analysis
- Crystal Structure and Biological Activity : Studies on the synthesis and crystal structure of related compounds, such as 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide, have been conducted. These studies often focus on the compound's structure, elucidated through techniques like X-ray diffraction, and its biological activities, such as fungicidal and antiviral properties (Li et al., 2015).
Drug Design and Pharmacological Properties
- Glycine Transporter Inhibition : Derivatives of N-(2-methoxyethyl)-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide have been designed and evaluated for their ability to inhibit the glycine transporter 1 (GlyT1), showing potent inhibitory activity and potential utility in treating neurological disorders (Yamamoto et al., 2016).
Synthesis and Biological Evaluation
- CB2 Cannabinoid Ligand Development : Research into the synthesis and biological evaluation of analogues of N-(2-methoxyethyl)-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide has yielded compounds with significant affinity for the CB2 cannabinoid receptors. These studies contribute to understanding the pharmacological profile and potential therapeutic uses of these compounds (Murineddu et al., 2006).
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-18-6-5-14-12(17)10-8-15-16-11(10)9-3-2-4-13-7-9/h8-9,13H,2-7H2,1H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXZWRSNUYGTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(NN=C1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid](/img/structure/B1383379.png)
![[2-(Propan-2-yl)oxolan-3-yl]methanamine hydrochloride](/img/structure/B1383380.png)
![2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one](/img/structure/B1383382.png)
![3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1383384.png)
![[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1383386.png)
![[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol, Mixture of diastereomers](/img/structure/B1383387.png)
![8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1383388.png)

